Methyl 2-methylbenzo[d]thiazole-4-carboxylate
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Overview
Description
Methyl 2-methylbenzo[d]thiazole-4-carboxylate is a chemical compound belonging to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylbenzo[d]thiazole-4-carboxylate can be synthesized through various methods. One common approach involves the Cu-catalyzed, base-free C-S coupling reaction using conventional and microwave heating methods . This method provides a straightforward and efficient route to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylbenzo[d]thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .
Scientific Research Applications
Methyl 2-methylbenzo[d]thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methylbenzo[d]thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its inhibition of monoamine oxidase enzymes is achieved through binding to the active site of the enzyme, preventing the breakdown of neurotransmitters. This action can help alleviate symptoms of neurodegenerative disorders .
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Shares a similar core structure but lacks the carboxylate group.
Methyl 2-Boc-aminothiazole-4-carboxylate: Contains a Boc-protected amino group instead of a methyl group.
2-Aminothiazole-4-carboxylate: Features an amino group at the 2-position instead of a methyl group.
Uniqueness
Methyl 2-methylbenzo[d]thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase enzymes with high potency makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 2-methyl-1,3-benzothiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2S/c1-6-11-9-7(10(12)13-2)4-3-5-8(9)14-6/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMLQZCDGQDFOKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC=C2S1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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